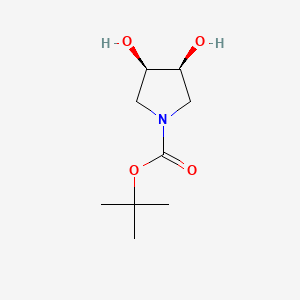
1,4-dioxepane-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dioxepane-6-carbonitrile is a synthetic industrial chemical . It is completely miscible in water . It is unstable at elevated temperatures and pressures and is potentially explosive if exposed to light or air .
Synthesis Analysis
A blue LED mediated reaction of aryl diazoacetate with a stoichiometric amount of 1,4-dioxane/tetrahydropyran (THP) and various heterocycles like indoles, pyrroles, phthalimides, thiazolidinediones and hydantoins in water has been reported . During the reaction, various aryl diazoacetates were converted to oxonium ylides by reacting with 1,4-dioxane and THP .Chemical Reactions Analysis
In the reaction mentioned in the synthesis analysis, these ylides generated in aqueous medium (under metal- and base-free conditions) were then used for the amino etherification of the aforementioned heterocycles in excellent yield . The ylides underwent a [1,2] shift to afford substituted 1,4-dioxepanes .Physical And Chemical Properties Analysis
This compound is a synthetic industrial chemical that is completely miscible in water . It is unstable at elevated temperatures and pressures and is potentially explosive if exposed to light or air .Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-dioxepane-6-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "malononitrile", "1,2-dibromoethane", "sodium ethoxide", "sodium cyanide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and malononitrile in the presence of sodium ethoxide to form 4-(2-cyano-2-oxoethyl)phenol.", "Step 2: Reaction of 4-(2-cyano-2-oxoethyl)phenol with 1,2-dibromoethane in the presence of sodium ethoxide to form 2-(4-bromophenyl)-4,5-dihydro-1,4-dioxepane.", "Step 3: Treatment of 2-(4-bromophenyl)-4,5-dihydro-1,4-dioxepane with sodium cyanide in the presence of sulfuric acid to form 2-(4-cyanophenyl)-4,5-dihydro-1,4-dioxepane.", "Step 4: Cyclization of 2-(4-cyanophenyl)-4,5-dihydro-1,4-dioxepane with acetic anhydride in the presence of sulfuric acid to form 1,4-dioxepane-6-carbonitrile.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with water." ] } | |
Numéro CAS |
1859614-02-0 |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



